molecular formula C24H24O13 B051201 1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- CAS No. 111364-61-5

1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

Cat. No. B051201
CAS RN: 111364-61-5
M. Wt: 520.4 g/mol
InChI Key: CSKWWVYJAXDCIP-REXJZNOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, commonly known as Juglone, is a natural organic compound with a molecular formula of C16H14O6. It is derived from the leaves, bark, and roots of the black walnut tree (Juglans nigra) and is known for its broad-spectrum biological activities.

Mechanism of Action

Juglone exerts its biological activities through various mechanisms, including the induction of oxidative stress, inhibition of DNA synthesis, and modulation of cellular signaling pathways. Juglone has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to cell death. It also inhibits DNA synthesis by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, Juglone has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Juglone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of immune responses. Juglone induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also induces cell cycle arrest at the G2/M phase, which inhibits cell proliferation. Additionally, Juglone has been shown to modulate immune responses, including the activation of T cells and the inhibition of cytokine production.

Advantages and Limitations for Lab Experiments

Juglone has several advantages for lab experiments, including its broad-spectrum biological activities, low toxicity, and availability. However, Juglone has some limitations, including its low solubility in water, which limits its use in aqueous solutions, and its instability in light and air, which requires careful handling and storage.

Future Directions

Juglone has several potential future directions for research, including the development of new anticancer and antimicrobial agents, the identification of new molecular targets, and the investigation of its potential therapeutic applications for various diseases. Additionally, the development of new methods for the synthesis and delivery of Juglone may enhance its efficacy and reduce its limitations for lab experiments.

Synthesis Methods

Juglone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the oxidation of 1,4-naphthoquinone with potassium permanganate or sodium periodate, followed by the acetylation of the resulting product. Extraction from natural sources involves the isolation of Juglone from the leaves, bark, and roots of the black walnut tree using solvents such as ethanol or chloroform.

Scientific Research Applications

Juglone has been extensively studied for its biological activities, including its anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Juglone also exhibits antimicrobial activity against various bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics. Additionally, Juglone has been shown to possess antioxidant and anti-inflammatory properties, which may have therapeutic implications for various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.

properties

CAS RN

111364-61-5

Product Name

1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

Molecular Formula

C24H24O13

Molecular Weight

520.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1

InChI Key

CSKWWVYJAXDCIP-REXJZNOJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

111364-61-5

synonyms

8-Hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1,4-na phthalenedione

Origin of Product

United States

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